molecular formula C19H17F3N2O5S B2876411 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid CAS No. 743451-21-0

2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid

Cat. No.: B2876411
CAS No.: 743451-21-0
M. Wt: 442.41
InChI Key: LGOWMXLXKNCIFS-UHFFFAOYSA-N
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Description

2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid is a complex organic compound with the molecular formula C19H17F3N2O5S It is known for its unique chemical structure, which includes a trifluoromethyl group, a benzenesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base.

    Coupling with Benzoic Acid: The final step involves coupling the piperazine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}benzoic acid
  • 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-1-carbonyl}benzoic acid
  • 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}phenylacetic acid

Uniqueness

2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid is unique due to the presence of both the trifluoromethyl group and the benzenesulfonyl group, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOWMXLXKNCIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>66.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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